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Compound Name: 3-Aminobenzoic acid

Cat. No.: B119506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Aminobenzoic acid and its ortho-isomer, anthranilic acid (2-aminobenzoic acid), are

versatile building blocks in organic synthesis, serving as crucial starting materials for a wide

array of pharmaceuticals, dyes, and other functional materials. The positional isomerism of the

amino and carboxylic acid groups on the benzene ring significantly influences their physical

properties, reactivity, and, consequently, their applications in synthetic chemistry. This guide

provides an objective comparison of these two key isomers, supported by experimental data

and detailed protocols, to aid researchers in selecting the optimal starting material for their

specific synthetic needs.

Physicochemical Properties
A fundamental understanding of the physicochemical properties of 3-aminobenzoic acid and

anthranilic acid is essential for predicting their behavior in chemical reactions and biological

systems. The proximity of the amino and carboxylic acid groups in anthranilic acid allows for

intramolecular hydrogen bonding, which affects its melting point and acidity compared to the

meta-isomer.
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Property 3-Aminobenzoic Acid
Anthranilic Acid (2-
Aminobenzoic Acid)

Molecular Formula C₇H₇NO₂ C₇H₇NO₂

Molar Mass 137.14 g/mol 137.14 g/mol

Appearance
White to off-white crystalline

solid[1][2]

White to pale-yellow crystalline

powder[3]

Melting Point 178-180 °C[1] 146-148 °C[4]

Boiling Point Sublimes Sublimes[3]

Water Solubility 5.9 g/L (15 °C) 5.7 g/L (25 °C)

Solubility in Organic Solvents

Soluble in acetone, boiling

water, hot alcohol, hot

chloroform, and ether[1]

Soluble in ethanol, ether; very

soluble in chloroform,

pyridine[4][5]

pKa (carboxyl) 3.07, 4.79 (amino)[1]
2.17 (amino), 4.85 (carboxyl)

[4]

Synthetic Applications: A Comparative Overview
Both isomers are extensively used as precursors in the synthesis of azo dyes and

pharmaceuticals. However, their distinct substitution patterns lead to differences in the

reactivity of their functional groups and the properties of the resulting products.

Azo Dye Synthesis
The synthesis of azo dyes is a classic application for aromatic amines. The process involves

two main steps: diazotization of the amino group, followed by coupling with an electron-rich

aromatic compound. The position of the carboxylic acid group influences the electronic

properties of the diazonium salt intermediate and, consequently, the color and properties of the

final dye.

Experimental Protocol: Synthesis of an Azo Dye using Aminobenzoic Acids and β-Naphthol
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This protocol describes a general procedure for the synthesis of an azo dye, which can be

adapted for both 3-aminobenzoic acid and anthranilic acid.

1. Diazotization:

Dissolve 0.01 mol of the aminobenzoic acid isomer in a mixture of 2.5 mL of concentrated

hydrochloric acid and 5 mL of water.

Cool the solution to 0-5 °C in an ice bath with constant stirring.

Slowly add a pre-cooled solution of 0.01 mol of sodium nitrite in 5 mL of water dropwise,

maintaining the temperature below 5 °C.

Continue stirring for 15-20 minutes after the addition is complete to ensure the formation of

the diazonium salt.

2. Azo Coupling:

In a separate beaker, dissolve 0.01 mol of β-naphthol in 10 mL of 10% aqueous sodium

hydroxide solution.

Cool this solution to 0-5 °C in an ice bath.

Slowly add the previously prepared diazonium salt solution to the β-naphthol solution with

vigorous stirring. A colored precipitate of the azo dye will form immediately.

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the

coupling reaction.

Isolate the crude dye by vacuum filtration and wash it with cold water.

The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Comparison:

While a direct comparative study with identical reaction conditions was not found in the

literature, a reported synthesis of a dye from anthranilic acid utilizing a similar condensation

reaction showed a yield of 85.04%.[6] The yield for the corresponding reaction with 3-
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aminobenzoic acid is expected to be comparable under optimized conditions, although slight

variations may occur due to differences in the stability and reactivity of the diazonium salt

intermediates.

Pharmaceutical Synthesis
The unique scaffolds of 3-aminobenzoic acid and anthranilic acid make them valuable starting

materials for the synthesis of a variety of bioactive molecules.

Anthranilic Acid in the Synthesis of Furosemide:

Anthranilic acid is a key precursor for the synthesis of the potent loop diuretic, furosemide. The

synthesis involves several steps, culminating in the condensation of a sulfamoyl-substituted

anthranilic acid derivative with furfurylamine.

Experimental Protocol: Final Step in Furosemide Synthesis

A mixture of 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid (a derivative of anthranilic acid) and

furfurylamine is heated to 95 °C for 2 hours.

The reaction can be conducted in solvents like 2-methoxyethanol or dimethylformamide.

After the reaction is complete, the mixture is poured into water and acidified to pH 4 with

glacial acetic acid.

The crystalline furosemide product is collected by filtration, washed with water, and

recrystallized from ethanol.

Yield: High yields of up to 96% have been reported for this condensation step.[7][8]

3-Aminobenzoic Acid in the Synthesis of Bioactive Compounds:

3-Aminobenzoic acid is a versatile scaffold for the synthesis of various bioactive compounds,

including potent enzyme inhibitors. For instance, it is a component of Tacedinaline (CI-994), a

histone deacetylase (HDAC) inhibitor that has been investigated for its anticancer properties.

The synthesis of Tacedinaline involves the formation of an amide bond between 4-

acetamidobenzoic acid and a derivative of 1,2-phenylenediamine, which can be conceptually

linked back to the functional groups present in 3-aminobenzoic acid.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b119506?utm_src=pdf-body
https://www.benchchem.com/product/b119506?utm_src=pdf-body
https://www.researchgate.net/publication/367141258_Tacedinaline_CI-994_a_class_I_HDAC_inhibitor_targets_intrinsic_tumor_growth_and_leptomeningeal_dissemination_in_MYC-driven_medulloblastoma_while_making_them_susceptible_to_anti-CD47-induced_macrophage
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20210007990
https://www.benchchem.com/product/b119506?utm_src=pdf-body
https://www.benchchem.com/product/b119506?utm_src=pdf-body
https://www.benchchem.com/product/b119506?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Activity and Signaling Pathways of
Derivatives
The derivatives of 3-aminobenzoic acid and anthranilic acid often exhibit significant biological

activities by interacting with specific cellular pathways.

Anthranilic Acid Derivative: Furosemide
Furosemide's diuretic effect is a result of its interaction with a specific ion transporter in the

kidneys.

Mechanism of Action: Furosemide inhibits the Na+/K+/2Cl- cotransporter (NKCC2) in the thick

ascending limb of the loop of Henle in the nephron.[1][2][3][4] This inhibition prevents the

reabsorption of sodium, potassium, and chloride ions, leading to an increased excretion of

these ions and water from the body.

Tubular Lumen

Epithelial Cell Interstitium

Na+
K+

2Cl-

Na+/K+/2Cl- Cotransporter (NKCC2)

Transport

Ion ReabsorptionFurosemide
Inhibits

Click to download full resolution via product page

Furosemide's inhibition of the NKCC2 cotransporter.

3-Aminobenzoic Acid Derivative: Tacedinaline (CI-994)
Tacedinaline exhibits its anticancer effects by targeting enzymes involved in epigenetic

regulation.
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Mechanism of Action: Tacedinaline is an inhibitor of histone deacetylases (HDACs), particularly

HDAC1, HDAC2, and HDAC3.[3] Inhibition of HDACs leads to an accumulation of acetylated

histones, which in turn alters gene expression, leading to cell cycle arrest and apoptosis in

cancer cells. This process involves the modulation of key signaling pathways such as PI3K/Akt

and MAPK/Ras.
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Tacedinaline's mechanism of action via HDAC inhibition.
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Conclusion
Both 3-aminobenzoic acid and anthranilic acid are indispensable building blocks in modern

synthetic chemistry. The choice between these two isomers depends heavily on the desired

final product and the synthetic strategy.

Anthranilic acid, with its ortho-disposed functional groups, is often favored for the synthesis

of cyclic compounds and specific pharmaceuticals like furosemide, where the proximity of

the amino and carboxyl groups is synthetically advantageous.

3-Aminobenzoic acid provides a different substitution pattern that is crucial for the

synthesis of another distinct set of molecules, including certain dyes and bioactive

compounds like the HDAC inhibitor Tacedinaline. Its meta-substitution can lead to different

electronic and steric properties in the final products compared to those derived from

anthranilic acid.

By understanding the unique characteristics and synthetic potential of each isomer,

researchers can make more informed decisions in the design and execution of their synthetic

endeavors, ultimately accelerating the discovery and development of new and valuable

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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